(3-Bromo-2-methylpropoxy)cyclohexane (3-Bromo-2-methylpropoxy)cyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127962
InChI: InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3
SMILES:
Molecular Formula: C10H19BrO
Molecular Weight: 235.16 g/mol

(3-Bromo-2-methylpropoxy)cyclohexane

CAS No.:

Cat. No.: VC18127962

Molecular Formula: C10H19BrO

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-2-methylpropoxy)cyclohexane -

Specification

Molecular Formula C10H19BrO
Molecular Weight 235.16 g/mol
IUPAC Name (3-bromo-2-methylpropoxy)cyclohexane
Standard InChI InChI=1S/C10H19BrO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3
Standard InChI Key RIYVYEZKWJVPGX-UHFFFAOYSA-N
Canonical SMILES CC(COC1CCCCC1)CBr

Introduction

Structural Characteristics and Molecular Configuration

IUPAC Nomenclature and Connectivity

The systematic name, (3-bromo-2-methylpropoxy)cyclohexane, reflects its cyclohexane ring substituted with a propoxy group at the 1-position. The propoxy chain itself is branched, with a bromine atom at the third carbon and a methyl group at the second carbon . The SMILES notation CC(CBr)COC1CCCCC1\text{CC(CBr)COC1CCCCC1} clarifies the connectivity: the cyclohexane ring (C1CCCCC1) is linked via an oxygen atom to a 3-bromo-2-methylpropyl chain (CC(CBr)CO-) .

Stereochemical Considerations

PropertyValueSource
Molecular FormulaC10H19BrO\text{C}_{10}\text{H}_{19}\text{BrO}
Molecular Weight235.16 g/mol
SMILESCC(CBr)COC1CCCCC1
XLogP3 (Predicted)~3.5

Synthetic Routes and Methodological Approaches

Williamson Ether Synthesis

A plausible route involves the reaction of cyclohexanol with 3-bromo-2-methylpropyl bromide under basic conditions. The alkoxide ion generated from cyclohexanol attacks the electrophilic carbon adjacent to bromine, displacing the bromide ion and forming the ether linkage . This method mirrors strategies used for synthesizing related brominated ethers, such as 1-bromo-2-methoxycyclohexane .

Table 2: Comparative Synthesis Data for Related Compounds

CompoundMethodYield (%)Reference
1-Bromo-2-methoxycyclohexaneNucleophilic substitution72
(+)-[(R)-3-Bromo-2-methylpropyl]cyclohexaneStereoselective bromination65

Physicochemical Properties and Computational Analysis

Spectroscopic Characteristics

  • NMR: The 1H^1\text{H} NMR spectrum would show signals for cyclohexane protons (δ 1.2–1.8 ppm), methine protons adjacent to bromine (δ 3.4–3.7 ppm), and methyl groups (δ 1.0–1.2 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/z 235 (for C10H19BrO+\text{C}_{10}\text{H}_{19}\text{BrO}^+) and fragment ions corresponding to loss of Br (m/z 156) are expected .

Reactivity and Functional Transformations

Nucleophilic Substitution Reactions

The bromine atom serves as a leaving group, enabling SN2 reactions with nucleophiles such as hydroxide or amines. For example, reaction with sodium azide would yield the corresponding azide derivative, a precursor for click chemistry applications .

Elimination and Rearrangement Pathways

Under strong base conditions (e.g., KOtBu), β-hydride elimination could produce an alkene, though the methyl group’s steric bulk may favor alternative pathways. Computational studies of similar compounds suggest a preference for E2 mechanisms when bulky substituents are present .

Table 3: Predicted Reaction Outcomes

Reaction ConditionsProductNotes
NaOH (aqueous)Cyclohexanol derivativeSN2 mechanism
KOtBu (THF, heat)Alkene + HBrElimination favored

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